molecular formula C9H10N2 B155859 1-methyl-1H-indol-6-amine CAS No. 135855-62-8

1-methyl-1H-indol-6-amine

Cat. No. B155859
Key on ui cas rn: 135855-62-8
M. Wt: 146.19 g/mol
InChI Key: MTZOSTDWLSSPHA-UHFFFAOYSA-N
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Patent
US08501713B2

Procedure details

1-methyl-6-nitro-1H-indole (90 mg, 0.51 mmol), ammonium chloride (55 mg, 1.02 mmol) and iron powder (143 mg, 2.55 mmol) were suspended in ethanol/water (2 mL/1 mL) and heated at 70° C. for 2 h. After cooling, the solution was filtrated through a pad of Celite®, which was washed with ethanol. Ethyl acetate was added to the filtrate and the organic layer was washed with water twice. The combined organic layers were dried over anhydrous MgSO4 and evaporated to afford 30 mg (37%) of the title compound
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
55 mg
Type
reactant
Reaction Step Two
Name
ethanol water
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
143 mg
Type
catalyst
Reaction Step Four
Yield
37%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([N+:11]([O-])=O)[CH:9]=2)[CH:4]=[CH:3]1.[Cl-].[NH4+]>C(O)C.O.[Fe]>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([NH2:11])[CH:9]=2)[CH:4]=[CH:3]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
CN1C=CC2=CC=C(C=C12)[N+](=O)[O-]
Step Two
Name
Quantity
55 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Three
Name
ethanol water
Quantity
2 mL
Type
solvent
Smiles
C(C)O.O
Step Four
Name
Quantity
143 mg
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the solution was filtrated through a pad of Celite®, which
WASH
Type
WASH
Details
was washed with ethanol
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the filtrate
WASH
Type
WASH
Details
the organic layer was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=CC=C(C=C12)N
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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